Chlorpheniramine
Overview
Description
Chlorpheniramine is a first-generation antihistamine used to treat symptoms of allergic conditions such as allergic rhinitis (hay fever) and urticaria. It is known for its ability to block the H1 receptor, thereby reducing the effects of histamine in the body . This compound was patented in 1948 and has been widely used in medical practice since the 1950s .
Mechanism of Action
Target of Action
Chlorpheniramine primarily targets the histamine H1 receptor . Histamine is a compound that is released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. The H1 receptor is a protein that is part of the body’s immune response to foreign substances. It plays a key role in the inflammatory response and triggers symptoms such as sneezing, itching, and increased mucus production.
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . This means it binds to the receptor and blocks the action of endogenous histamine, which is produced by the body during an allergic reaction . By blocking the action of histamine, this compound prevents the symptoms associated with histamine release, such as itching, sneezing, and runny nose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . Histamine is a key mediator of the inflammatory response, and its effects are primarily mediated through the H1 receptor. By blocking the H1 receptor, this compound inhibits the effects of histamine, leading to a reduction in symptoms associated with allergies and inflammation .
Pharmacokinetics
This compound is well absorbed after oral administration, with a bioavailability ranging from 25 to 50% . It is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The elimination half-life of this compound is quite variable, ranging from 13.9 to 43.4 hours . This means that the drug remains in the body for a significant period of time, which allows for less frequent dosing . The drug is primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with allergic reactions and inflammation . This includes symptoms such as itching, sneezing, runny nose, and watery eyes . By blocking the action of histamine at the H1 receptor, this compound prevents these symptoms, providing relief for individuals suffering from allergies .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by factors that affect liver function . Additionally, certain genetic factors can influence how an individual responds to this compound. For instance, individuals with certain genetic variants of the CYP2D6 enzyme may metabolize this compound more slowly, leading to increased levels of the drug in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpheniramine can be synthesized through a multi-step process. One common method involves the reaction of p-chlorobenzonitrile with 2-bromopyridine in the presence of sodium amide to form an intermediate. This intermediate is then reacted with N,N-dimethyl chloroethane hydrochloride under strong alkaline conditions to produce this compound . The final product can be purified through extraction and salification processes to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous feeding of raw materials and the use of acid-base properties to remove impurities. This method ensures a high yield and purity of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using anodic oxidation processes on boron-doped diamond electrodes.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the aromatic ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals generated in aqueous environments are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
Chlorpheniramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: this compound is used in research on allergic reactions and the role of histamine in the immune response.
Industry: This compound is used in the formulation of various over-the-counter medications for allergy relief.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine used to treat allergic reactions and motion sickness.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to chlorpheniramine.
Loratadine: A non-sedating antihistamine used for similar indications as this compound.
Uniqueness
This compound is unique in its balance of efficacy and side effects. While it is less sedating than some other first-generation antihistamines like diphenhydramine, it is more effective in certain allergic conditions compared to second-generation antihistamines like cetirizine .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022804 | |
Record name | Chlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142 °C @ 1.0 MM HG | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
132-22-9, 113-92-8 | |
Record name | (±)-Chlorpheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorphenamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Chlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |
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Record name | CHLORPHENIRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |
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Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chlorpheniramine?
A1: this compound is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].
Q2: What are the downstream effects of this compound's H1-receptor antagonism?
A2: By blocking H1 receptors, this compound inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].
Q3: Does this compound affect alertness?
A3: Yes, studies using enantiomers of this compound have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.
Q5: Can this compound be formulated to mask its bitter taste?
A5: Yes, research has investigated microencapsulation of this compound with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.
Q6: How does the hydration state of this compound-loaded microcapsules affect drug release?
A6: Studies on cellulose acetate butyrate-coated resinates containing this compound showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].
Q7: Does the type of resin used in microencapsulation influence this compound release?
A7: Yes, research has shown that this compound is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].
Q8: Is this compound stereoselectively metabolized?
A8: Yes, the (S)-(+)-enantiomer of this compound is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].
Q9: What is the role of CYP2D6 in this compound metabolism?
A9: CYP2D6 contributes to the metabolism of this compound. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of this compound, particularly the (S)-(+)-enantiomer [].
Q10: How does the pharmacokinetic profile of this compound differ between extensive and poor metabolizers of CYP2D6?
A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to this compound compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].
Q11: What is the bioavailability of this compound from sustained-release formulations?
A11: Studies comparing a sustained-release capsule of this compound-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].
Q12: Does this compound undergo enterohepatic circulation?
A12: Yes, fecal excretion of radiolabeled this compound after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].
Q13: What are the primary metabolites of this compound in humans?
A13: this compound undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylthis compound, along with other unidentified polar metabolites [].
Q14: How does this compound's effect on histamine-induced skin reactions compare to other antihistamines?
A14: Clinical studies have demonstrated that this compound effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].
Q15: Can this compound be used to prevent emergence agitation after surgery?
A15: A retrospective study investigating the use of this compound for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received this compound preoperatively compared to those who did not [].
Q16: Does combining this compound with ephedrine enhance its anti-motion sickness effects?
A17: Contrary to expectations, a study combining this compound with ephedrine found that while ephedrine counteracted some of this compound's sedative effects, it did not further improve its efficacy against motion sickness [].
Q17: Does this compound affect cerebral blood flow during hypoxia?
A19: Studies in conscious dogs have shown that while this compound does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.
Q18: Can this compound cause hypersensitivity reactions?
A20: While rare, cases of hypersensitivity reactions to this compound have been reported []. Symptoms can include urticaria and other allergic manifestations.
Q19: Can this compound be formulated for sustained release?
A21: Yes, researchers have investigated the development of sustained-release formulations of this compound using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.
Q20: What analytical techniques are commonly used for quantifying this compound in biological samples?
A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of this compound in plasma and other biological matrices [, , , ].
Q21: Can this compound be analyzed simultaneously with other drugs in pharmaceutical formulations?
A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of this compound with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].
Q22: Has this compound been detected in environmental samples?
A24: Yes, a study from Hanoi, Vietnam, detected this compound maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].
Q23: Can activated carbon derived from natural sources be used for this compound removal from pharmaceutical waste?
A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing this compound from solutions []. The findings suggest that these modified carbons can effectively remove this compound from pharmaceutical wastewater.
Q24: Can this compound potentiate the antimalarial activity of chloroquine?
A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining this compound with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].
Q25: Can this compound be used to prevent adverse reactions to antivenom?
A27: A clinical trial investigated the use of this compound in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.
Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of this compound maleate tablets?
A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in this compound maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.
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